N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
This compound is a synthetic acetamide derivative containing two heterocyclic moieties: a 2,3-dihydro-1,4-benzodioxin group linked via a pyrazole ring and a 2-oxo-2,3-dihydro-1,3-benzoxazolyl substituent.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c26-20(12-25-16-5-1-2-6-17(16)30-21(25)27)23-14-9-22-24(10-14)11-15-13-28-18-7-3-4-8-19(18)29-15/h1-10,15H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYKMACIGFUBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, pyrazole derivatives, and benzoxazole derivatives. The key steps in the synthesis may involve:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Pyrazole Formation: Pyrazole derivatives can be synthesized via the reaction of hydrazines with 1,3-diketones.
Benzoxazole Formation: Benzoxazole derivatives are typically synthesized through the condensation of o-aminophenols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related molecules based on heterocyclic frameworks and functional group substitutions.
Structural Analogs and Key Differences
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Similarities : Both compounds feature a benzodioxin scaffold and an acetamide linker.
- Key Differences :
- The pyrazole ring in the target compound is replaced by a triazole in the analog.
- The benzoxazol moiety is substituted with a pyridinyl-triazole group.
- Comparison Basis : NMR analysis of chemical shifts (Table 2, Figure 6 in ) highlights regions sensitive to substituent changes (positions 29–36 and 39–44).
- Relevance to Target Compound : If the benzoxazol or benzodioxin groups in the target compound occupy analogous regions, similar shifts could indicate altered electronic environments affecting solubility or binding affinity.
Physicochemical Properties
A hypothetical comparison based on substituent effects:
Crystallographic Considerations
- The SHELX suite () is widely used for refining such structures. The target compound’s benzoxazol group may form intramolecular hydrogen bonds, stabilizing its conformation in the crystal lattice .
- In contrast, the triazole-containing analog () might exhibit stronger intermolecular interactions (e.g., S···N contacts), influencing melting points or crystal packing .
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions starting with benzodioxin and pyrazole precursors. Critical steps include:
- Amide bond formation between the benzodioxin-methylpyrazole intermediate and the benzoxazolone-acetamide moiety under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Controlled coupling conditions : Temperature (70–90°C) and reaction time (12–24 hours) are optimized to minimize by-products like hydrolyzed esters or unreacted intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using methanol/water) ensures ≥95% purity. LC-MS and NMR validate intermediate structures .
Q. Which spectroscopic methods are essential for structural characterization?
- 1H/13C NMR : Assigns protons and carbons in the benzodioxin (δ 4.2–4.5 ppm, -O-CH2-O-), pyrazole (δ 7.2–7.8 ppm, aromatic), and benzoxazolone (δ 6.8–7.1 ppm) moieties .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 452.1498 for C22H18N4O5) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzodioxin and pyrazole rings: 48–56°) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Enzyme inhibition : Tested against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cellular assays : Cytotoxicity (MTT assay on cancer cell lines) and apoptosis (flow cytometry with Annexin V/PI staining) .
- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using fractional factorial designs. For example, DMF increases coupling efficiency but may degrade acid-sensitive groups; lower temperatures (50°C) reduce degradation .
- In-line monitoring : Use ReactIR or HPLC to track reaction progress and terminate at peak product concentration .
- By-product analysis : LC-MS identifies impurities (e.g., dimerization products), guiding solvent system adjustments .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) if cellular activity diverges from enzyme inhibition .
- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites skewing cellular data .
- Structural analogs : Compare with derivatives lacking the benzoxazolone group; loss of activity suggests this moiety is critical .
Q. What strategies improve SAR (Structure-Activity Relationship) modeling for this compound?
- Fragment-based design : Replace the benzodioxin group with bioisosteres (e.g., benzofuran) to assess hydrophobicity/activity trade-offs .
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing kinase inhibition .
- Crystallography-guided SAR : Overlay ligand-bound kinase X-ray structures to identify steric clashes (e.g., pyrazole-methyl group vs. ATP-binding pocket) .
Q. How can computational methods predict metabolic liabilities?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., acetamide C=O susceptible to esterase cleavage) .
- CYP450 docking : Glide/SP docking into CYP3A4/2D6 active sites predicts oxidation hotspots (e.g., benzodioxin methylene) .
- Machine learning : Train models on PubChem datasets to forecast clearance rates based on logP and topological polar surface area .
Methodological Considerations
- Controlled synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .
- Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignments in complex spectra .
- Ethical reporting : Disclose negative results (e.g., low solubility or off-target effects) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
